5-(Difluoromethyl)-1H-pyrazole-3-carbaldehyde
Description
Properties
IUPAC Name |
5-(difluoromethyl)-1H-pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-5(7)4-1-3(2-10)8-9-4/h1-2,5H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSASNWWZWLGETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1H-pyrazole-3-carbaldehyde typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of pyrazole with difluoromethylating agents under specific conditions. For instance, the difluoromethylation can be achieved using difluorocarbene reagents, which are generated in situ from precursors like chlorodifluoromethane (ClCF2H) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the difluoromethyl group to the pyrazole ring. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 5-(Difluoromethyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
5-(Difluoromethyl)-1H-pyrazole-3-carbaldehyde serves as a crucial building block in the synthesis of complex molecules. Its derivatives are utilized in developing pharmaceuticals and agrochemicals due to their unique chemical properties that enhance biological activity.
Biology
The compound has shown potential as an antifungal and antibacterial agent. Research indicates that derivatives of this compound can effectively inhibit the growth of various pathogens, making it valuable in infectious disease studies .
Case Study : A study on pyrazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, indicating the potential of this compound in treating bacterial infections .
Medicine
Research highlights the potential of this compound in drug development due to its stability and biological activity. It has been investigated for its effects on specific molecular targets, enhancing binding affinity and inhibiting protein activity.
Mechanism of Action : The difluoromethyl group enhances hydrogen bonding capabilities, improving interactions with target proteins involved in disease mechanisms.
Industrial Applications
This compound is also used in various industrial applications:
- Pesticide Production : The compound is involved in synthesizing agrochemicals, particularly pesticides and herbicides, due to its efficacy against plant pathogens.
- Chemical Manufacturing : It serves as an intermediate in producing other fluorinated compounds, which are valuable in different chemical processes .
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins and enzymes. This interaction can inhibit the activity of these proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural and electronic properties of 5-(Difluoromethyl)-1H-pyrazole-3-carbaldehyde and related pyrazole derivatives:
*Estimated based on analogous compounds.
Key Observations:
- Substituent Position: The placement of the carbaldehyde group (position 3 vs. For example, this compound may exhibit enhanced planarity compared to position 4 analogs, affecting protein binding .
- Fluorination : Difluoromethyl (-CF₂H) offers a balance between metabolic stability and reduced steric hindrance compared to trifluoromethyl (-CF₃) .
Research Findings and Challenges
- Metabolic Stability: Fluorinated pyrazoles exhibit longer half-lives than non-fluorinated analogs due to resistance to cytochrome P450 oxidation .
- Bioavailability : The difluoromethyl group’s moderate lipophilicity improves membrane permeability compared to highly polar trifluoromethyl derivatives .
- Contradictions: Despite structural similarities (e.g., 95% similarity in ), minor substituent changes significantly alter biological activity, underscoring the need for precise structure-activity relationship (SAR) studies .
Biological Activity
5-(Difluoromethyl)-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, chemical properties, mechanisms of action, and biological applications, supported by data tables and research findings.
The compound features a difluoromethyl group, which enhances its stability and biological activity. It can be synthesized through various methods, including the reaction of pyrazole derivatives with difluoromethylating agents. The presence of both the difluoromethyl and aldehyde groups contributes to its unique reactivity profile.
Key Reactions
- Oxidation : The aldehyde group can be oxidized to form a carboxylic acid.
- Reduction : It can be reduced to yield alcohol derivatives.
- Substitution : The difluoromethyl group is involved in nucleophilic substitution reactions.
The mechanism of action for this compound involves its interaction with specific molecular targets. The difluoromethyl group enhances hydrogen bonding capabilities, increasing binding affinity to target proteins and enzymes. This interaction can inhibit protein activity, leading to various biological effects, including antimicrobial and anti-inflammatory actions.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : Derivatives of this compound have shown potential as antifungal and antibacterial agents. A study highlighted the fungicidal activities of related compounds, indicating significant inhibition rates against various fungal strains (see Table 1) .
- Anti-inflammatory Properties : Several derivatives have been evaluated for their anti-inflammatory effects. In vivo studies indicated that certain pyrazole derivatives exhibited potent inhibition of COX enzymes, which are critical in inflammatory processes .
Table 1: Fungicidal Activities of Pyrazole Derivatives
| Compound | Inhibition Rate (%) at 50 mg/L |
|---|---|
| 12a | 21.4 |
| 12b | 14.3 |
| 12c | 28.6 |
| 12d | 28.6 |
| 12e | 35.7 |
| 12f | 28.6 |
Case Studies
- Antifungal Activity : A recent study evaluated the antifungal properties of various pyrazole derivatives, including those based on this compound. The results showed that some compounds achieved over 35% inhibition against specific fungal strains, highlighting their potential in treating fungal infections .
- Anti-inflammatory Efficacy : In another study focusing on anti-inflammatory activity, compounds derived from this pyrazole demonstrated significant COX-2 inhibition with selectivity indices surpassing standard anti-inflammatory drugs like celecoxib .
Comparison with Related Compounds
The biological activity of this compound can be compared to other pyrazole derivatives:
| Compound | Activity Type | Notable Findings |
|---|---|---|
| 5-Difluoromethyl-1-phenyl-1H-pyrazole | Antimicrobial | Similar efficacy against bacterial strains |
| 7-Difluoromethylpyrazolo[1,5-a]pyrimidine | Anti-inflammatory | Higher COX-2 selectivity compared to celecoxib |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural characterization of 5-(Difluoromethyl)-1H-pyrazole-3-carbaldehyde?
- Answer: The compound is typically characterized using a combination of 1H/13C NMR to confirm the pyrazole ring substitution pattern and aldehyde proton resonance (~9-10 ppm). FT-IR identifies the aldehyde carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (1100-1200 cm⁻¹). Mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystalline) resolves stereoelectronic effects of the difluoromethyl group .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer: Synthesis often involves multi-step functionalization :
- Step 1: Condensation of hydrazine derivatives with β-diketones or β-ketoaldehydes to form the pyrazole core.
- Step 2: Difluoromethylation via reagents like ClCF₂H or BrCF₂H under basic conditions.
- Step 3: Oxidation of a hydroxymethyl intermediate (e.g., using MnO₂ or Dess-Martin periodinane) to introduce the aldehyde group .
- The Vilsmeier-Haack reaction is also used for direct formylation of substituted pyrazoles .
Advanced Research Questions
Q. How do substituent positions on the pyrazole ring influence biological activity and binding interactions?
- Answer:
- Position 3 (difluoromethyl group): Enhances lipophilicity and metabolic stability , critical for membrane penetration in antimicrobial or anticancer assays .
- Aldehyde at Position 3: Serves as a reactive handle for forming Schiff bases with biological nucleophiles (e.g., lysine residues in enzymes), enabling covalent inhibition .
- Comparative studies show that replacing the aldehyde with a carboxylic acid or nitrile group reduces target affinity, highlighting the aldehyde’s role in specific interactions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer: Discrepancies often arise from:
- Substituent positional isomerism (e.g., aldehyde at Position 3 vs. 4), which alters electronic properties and steric accessibility .
- Assay conditions: Variations in pH or solvent polarity can affect the aldehyde’s reactivity (e.g., hydration to geminal diol in aqueous media).
- Solution: Conduct control experiments with rigorously characterized regioisomers and standardize assay protocols (e.g., DMSO concentration ≤1% to minimize solvent effects) .
Q. What strategies improve regioselectivity during synthesis to avoid byproducts like positional isomers?
- Answer:
- Stepwise functionalization: Introduce the difluoromethyl group before formylation to direct electrophilic substitution to Position 3 .
- Protecting groups: Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during intermediate steps .
- Computational guidance: DFT calculations predict favorable transition states for regioselective formylation, reducing trial-and-error optimization .
Methodological Considerations
- Data Analysis: For binding studies, combine docking simulations (e.g., AutoDock Vina) with isothermal titration calorimetry (ITC) to correlate theoretical and experimental binding energies .
- Contradictory Results: Use HPLC-MS to verify compound purity and rule out degradation products that may skew bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
